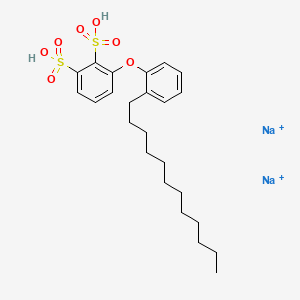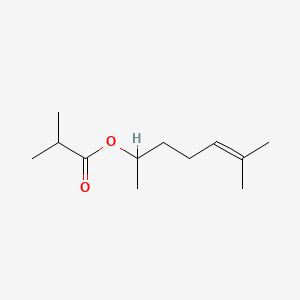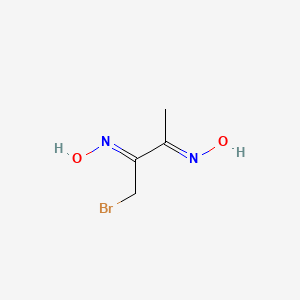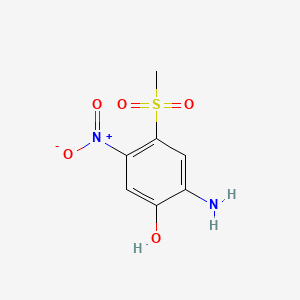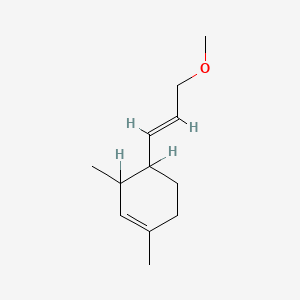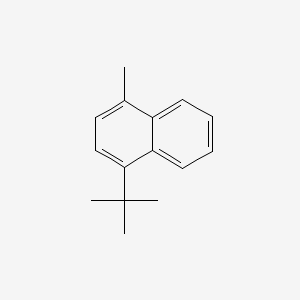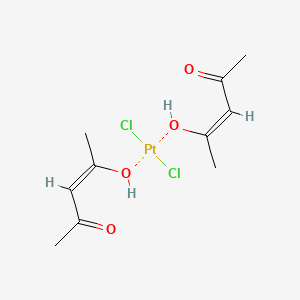
(Dichlorine)bis(pentane-2,4-dionato-O,O')platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum, also known by its IUPAC name dichloroplatinum; (Z)-4-hydroxypent-3-en-2-one, is a platinum-based coordination compound. It has the molecular formula C10H14Cl2O4Pt and a molecular weight of 466.2 g/mol
Méthodes De Préparation
The synthesis of (Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with acetylacetone (pentane-2,4-dione) under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to facilitate the formation of the desired complex. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine ligands can be substituted by other ligands such as phosphines or amines under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include phosphines, amines, and other ligands that can coordinate to the platinum center. The major products formed depend on the specific reagents and conditions used in the reactions.
Applications De Recherche Scientifique
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules such as proteins and DNA.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs like cisplatin.
Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other platinum-containing compounds.
Mécanisme D'action
The mechanism of action of (Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum involves its ability to coordinate with various molecular targets. In biological systems, it can interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs. The compound can also interact with proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another anticancer drug with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer, with a distinct ligand structure and mechanism of action.
Propriétés
Numéro CAS |
65849-18-5 |
|---|---|
Formule moléculaire |
C10H16Cl2O4Pt |
Poids moléculaire |
466.2 g/mol |
Nom IUPAC |
dichloroplatinum;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.2ClH.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+2/p-2/b2*4-3-;;; |
Clé InChI |
COSXMBUPQPBXPC-VGKOASNMSA-L |
SMILES isomérique |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.Cl[Pt]Cl |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


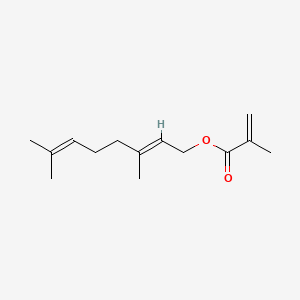
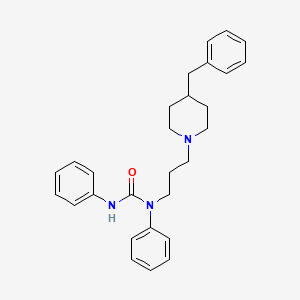
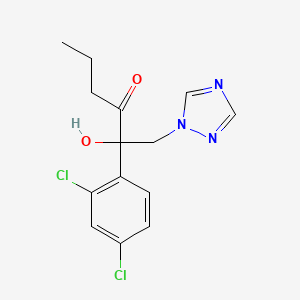

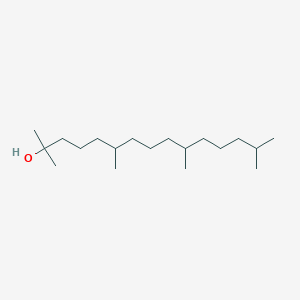
![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
